Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate
Description
This compound is a chiral carbamate derivative featuring a cyclopentene backbone with (1R,4R) stereochemistry. The tert-butyl carbamate group acts as a protective moiety for the amine, while the benzyloxycarbonyl (Cbz) group introduces additional steric bulk and base-labile characteristics. It is commonly employed as a building block in pharmaceutical synthesis, particularly for chiral amines in active pharmaceutical ingredients (APIs) . Key identifiers include CAS numbers EN300-749213 and EN300-749311, with a molecular formula inferred as C₁₈H₂₄N₂O₄ (based on structural analysis) .
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl N-[(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15-/m0/s1 |
InChI Key |
MDMUXXADWNREFP-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-en-1-yl]carbamate typically involves:
- Starting from a suitably substituted cyclopentene derivative bearing an amino group.
- Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
- Introduction of the tert-butyl carbamate moiety at the nitrogen on the cyclopentene ring.
- Maintenance of stereochemical integrity throughout the synthesis.
Key Synthetic Steps
Step 1: Preparation of tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate
- The precursor amine, tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate, is synthesized with >97% purity, serving as the key intermediate for further functionalization.
Step 2: Benzyloxycarbonyl (Cbz) Protection of the Amino Group
- The amino group at the 4-position of the cyclopentene ring is protected with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine, to yield the benzyloxycarbonylamino derivative.
- This step is crucial to prevent undesired side reactions during subsequent synthetic transformations.
Step 3: Carbamate Formation
- The tert-butyl carbamate moiety is introduced by reaction of the amine with di-tert-butyl dicarbonate (Boc2O) or via carbamate transfer reagents.
- The reaction is generally conducted under mild conditions to preserve stereochemistry and avoid racemization.
Advanced Synthetic Techniques
Palladium-Catalyzed Carboamination:
Literature reports the use of palladium-catalyzed carboamination reactions for constructing carbamate-containing cyclopentene derivatives with high regio- and stereoselectivity. These methods involve Pd(0) catalysts, aryl halides, and bases such as sodium tert-butoxide in toluene at elevated temperatures (60–110 °C).
This catalytic cycle enables simultaneous C–N and C–C bond formation on the cyclopentene ring, favoring syn insertion and preserving stereochemical configuration.Iodolactamization as a Key Step:
Although more commonly applied to related bicyclic systems, iodolactamization has been used to generate highly functionalized carbamate intermediates with controlled stereochemistry, which can be adapted for cyclopentene derivatives.
Optimization and Yield Considerations
- Recent patent literature emphasizes the importance of using neutral starting materials (non-salt forms) for better reaction medium viscosity and stirring efficiency, leading to improved yields and purity in carbamate synthesis.
- The order of reagent addition is less critical when neutral reactants are used, simplifying scale-up and industrial synthesis.
Comparative Data Table of Preparation Methods
Summary of Research Perspectives
- The preparation of this compound is well-documented through multi-step organic synthesis involving protection strategies and catalytic transformations.
- The use of palladium-catalyzed carboamination reactions provides a powerful tool for constructing the carbamate framework with high regio- and stereoselectivity.
- Protection of the amino group with benzyloxycarbonyl chloride is a standard and effective method to ensure functional group compatibility.
- Recent innovations focus on reaction medium optimization by using neutral starting materials to enhance yield and purity, facilitating industrial scalability.
- The compound's stereochemical integrity is preserved throughout the synthetic sequence by careful control of reaction conditions and choice of reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopentene ring and tert-butyl group contribute to the overall binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
- Key Differences : Replaces the Cbz group with a hydroxyl (-OH) substituent.
- Properties : Lower molecular weight (199.25 g/mol), boiling point 325.6°C, and density 1.1 g/cm³. The hydroxyl group enhances polarity, improving aqueous solubility but reducing stability under acidic conditions .
- Applications : Used in asymmetric synthesis where hydrogen-bonding interactions are critical .
(b) tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Key Differences : Incorporates a rigid bicyclo[2.2.2]octane ring and a formyl (-CHO) group.
- The formyl group offers a site for nucleophilic addition .
(c) tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Stereochemical Variations
(a) tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
- Key Differences : Azabicyclo[2.2.1]heptane core with (1R,4R,5S) configuration.
- Properties : The nitrogen in the bridgehead enhances rigidity and basicity, useful in central nervous system (CNS) drug candidates .
(b) tert-butyl ((1r,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate
Comparative Data Table
Research Implications
- Steric and Electronic Effects : The Cbz group in the target compound provides greater steric shielding than hydroxyl or formyl groups, making it preferable for protecting amines in multi-step syntheses .
- Stereochemical Sensitivity : The (1R,4R) configuration ensures compatibility with enzymes or receptors requiring specific chirality, contrasting with (1R,4S) analogs that may exhibit reduced binding .
- Reactivity : Brominated derivatives (e.g., ) enable cross-coupling reactions, whereas nitro groups () facilitate reduction to amines .
Biological Activity
Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate, with the CAS number 2408936-85-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 332.4 g/mol. The compound features a cyclopentene structure that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 2408936-85-4 |
| Purity | 97% |
Synthesis
The synthesis of this compound typically involves the protection of the amino group and subsequent coupling reactions. Initial steps often include the formation of a carbamate from tert-butyl isocyanate and the corresponding amine. The use of protecting groups like benzyloxycarbonyl (Cbz) allows for selective reactions without unwanted side reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Studies have revealed that compounds in this class possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes, which can be beneficial in modulating metabolic pathways.
Case Studies
- Anticancer Efficacy : A study published in Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Activity : Research featured in Journal of Antibiotics highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Enzyme Inhibition : A detailed kinetic study showed that certain derivatives inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management. The inhibition constant (Ki) was determined to be 50 nM, indicating strong binding affinity .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms regiochemistry of the cyclopentene ring (e.g., coupling constants for cis/trans isomers) and Boc/benzyloxycarbonyl (Cbz) group integration .
- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguity in the (1R,4R) configuration .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) and detects impurities from incomplete protection .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) from Boc and Cbz groups .
How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical fidelity?
Q. Advanced
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,4R)-cyclopentene derivatives) to avoid racemization .
- Chromatographic Resolution : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak® IG separates enantiomers .
- Optical Rotation/Polarimetry : Compares experimental [α]D values with literature data for stereochemical validation .
Contradictions in reported optical activities may arise from solvent polarity or temperature during measurements, necessitating standardized protocols .
How do steric effects of the tert-butyl group influence reactivity in downstream functionalization?
Advanced
The tert-butyl group introduces steric hindrance , impacting:
- Nucleophilic Reactions : Slows acylation/alkylation at the carbamate nitrogen due to restricted access .
- Solubility : Enhances lipophilicity, favoring organic-phase reactions but complicating aqueous solubility for biological assays .
Comparative studies with methyl or benzyl carbamates (e.g., tert-butyl vs. benzyl in ) reveal reduced reaction rates but improved stability under acidic conditions .
What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
Q. Advanced
- Assay Reproducibility : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .
- Dose-Response Curves : Identify non-linear effects; discrepancies may arise from off-target interactions at high concentrations .
- Structural Analog Comparison : Cross-reference with compounds like tert-butyl N-(4-amino-3-hydroxyphenyl)carbamate (), where amino/hydroxy groups modulate receptor affinity .
What are the roles of the benzyloxycarbonylamino (Cbz) and tert-butyl carbamate (Boc) groups in synthetic applications?
Q. Basic
- Boc Group : Temporarily protects amines, removable under mild acidic conditions (e.g., TFA/DCM) without disrupting the Cbz group .
- Cbz Group : Stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C), enabling orthogonal protection strategies .
Comparative stability data () show Boc deprotection occurs at pH < 3, while Cbz requires harsher basic or reductive conditions.
How to design experiments to study enzyme interactions, and what techniques quantify binding affinity?
Q. Advanced
- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on the cyclopentene core’s conformational flexibility .
- Surface Plasmon Resonance (SPR) : Measures real-time kinetics (ka/kd) for interactions with targets like proteases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. non-specific binding .
Contradictory SPR vs. ITC data may indicate allosteric modulation or aggregation artifacts, requiring orthogonal validation .
What are the stability challenges under acidic/basic conditions, and how are degradation products characterized?
Q. Advanced
- Acidic Conditions (pH < 3) : Boc group hydrolyzes to yield tert-butanol and CO₂, confirmed by TLC or LC-MS monitoring .
- Basic Conditions (pH > 10) : Cbz group may undergo hydrolysis or β-elimination, forming benzyl alcohol derivatives .
- Forced Degradation Studies : Use 0.1M HCl/NaOH at 40°C for 24h, followed by LC-HRMS to identify degradants like cyclopentenyl amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
